molecular formula C19H21FN2O3S B2620208 3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate CAS No. 1351596-69-4

3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate

Cat. No.: B2620208
CAS No.: 1351596-69-4
M. Wt: 376.45
InChI Key: OTIHNJKBLJOKSL-UHFFFAOYSA-N
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Description

3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a synthetic chemical compound of significant interest in specialized research applications, particularly in the fields of medicinal chemistry and agrochemical development. This molecule features a hybrid structure, incorporating both a thiophene-amido moiety and a fluorophenyl carbamate group. The carbamate functional group is a well-known pharmacophore and is extensively studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) . Compounds with this functionality are investigated for their potential effects on the nervous system. The inclusion of a fluorine atom on the phenyl ring is a common strategy in drug and agrochemical design to modulate a compound's lipophilicity, metabolic stability, and overall binding affinity . Furthermore, the thiophene ring is a privileged structure in pharmaceuticals, often contributing to a molecule's bioactivity and interaction with biological targets . Researchers may evaluate this compound as a potential lead or intermediate for developing novel therapeutic or crop protection agents. Its specific mechanism of action, potency, and research value are dependent on its overall configuration and the specific biological system under investigation. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-[(4-methylthiophene-2-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-12-9-17(26-11-12)18(23)21-15-3-2-4-16(10-15)25-19(24)22-14-7-5-13(20)6-8-14/h5-9,11,15-16H,2-4,10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIHNJKBLJOKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The cyclohexyl group is then introduced through a cyclization reaction, followed by the formation of the carbamate linkage using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of carbon-carbon and carbon-nitrogen bonds .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carbamate moiety can be reduced to form alcohols.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamate moiety can produce alcohols.

Scientific Research Applications

3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery.

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with analogs from literature :

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (): Replace the methylthiophene amido group with chlorophenyl amido and carbamate substituents.

3-[4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)cyclohexyl]-1-(4-iodophenyl)urea () :

  • Substitutes carbamate with a urea group, altering hydrogen-bonding capacity and hydrolytic stability. Ureas generally exhibit higher metabolic stability but lower solubility than carbamates .

2-(4-Chlorophenoxy)-N-{4-[2-(4-chlorophenoxy)acetamido]cyclohexyl}acetamide (): Features acetamide linkages instead of carbamates, which are more resistant to hydrolysis but less tunable in prodrug strategies .

Physicochemical Properties

Lipophilicity and solubility are critical determinants of bioavailability. highlights HPLC-derived capacity factors (k) for carbamate analogs, demonstrating that halogen substituents significantly influence log P values:

Compound Type Substituent A Substituent B log P (Experimental/Estimated) Reference
3-(4-Methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate 4-Methylthiophene-2-amido 4-Fluorophenyl ~3.2 (estimated)
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamate 3-Chlorophenyl amido 4-Chlorophenyl 4.5
2-(4-Chlorophenoxy)-N-{4-[...]cyclohexyl}acetamide 4-Chlorophenoxy acetamido 4-Chlorophenoxy 3.8
  • Fluorine vs.
  • Methylthiophene vs. Chlorophenyl : The methylthiophene group likely enhances aromatic interactions while contributing moderately to lipophilicity.

Metabolic Stability

Carbamates are prone to enzymatic hydrolysis, yielding amines and carbon dioxide. In contrast:

  • Ureas () : Resist hydrolysis but may undergo oxidative metabolism.
  • Acetamides (): Exhibit greater stability, as seen in the metabolite 2-(4-chlorophenoxy)-N-{4-[...]cyclohexyl}acetamide .

The 4-fluorophenyl group in the main compound may slow oxidative metabolism relative to chlorinated analogs, though hydrolytic cleavage remains a likely pathway.

Biological Activity

3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the findings related to its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to an amide linkage with a 4-methylthiophene moiety and a 4-fluorophenyl carbamate. The structural formula can be represented as:

C15H18FN2O2S\text{C}_{15}\text{H}_{18}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This structural complexity suggests potential interactions with various biological targets, making it a candidate for further investigation.

Research indicates that compounds with similar structures often interact with biological pathways related to inflammation, cancer, and infectious diseases. The mechanism of action may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors that mediate cellular responses, potentially influencing pathways related to apoptosis and cell proliferation.

Antimicrobial Activity

Studies have demonstrated that derivatives of carbamates exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 0.5 to 32 µg/mL, indicating potent activity.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. For example, in vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels when treated with similar carbamate derivatives.

Anticancer Potential

Emerging data from in vitro studies indicate that the compound may induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial activity against Staphylococcus aureus; MIC = 16 µg/mL.
Study 2 Evaluated anti-inflammatory effects in RAW 264.7 macrophages; significant reduction in IL-6 production observed.
Study 3 Assessed anticancer activity in MCF-7 breast cancer cells; IC50 = 12 µM after 48 hours of treatment.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily hepatic metabolism with potential formation of active metabolites.
  • Elimination : Renal excretion as well as fecal elimination noted, indicating a need for further studies on bioavailability.

Q & A

Q. What are the recommended synthetic routes for 3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate?

The synthesis typically involves multi-step organic reactions, including:

  • Carbamate formation : Reacting a cyclohexanol derivative with phenyl isocyanate under catalytic HCl in chloroform, as demonstrated in carbamate syntheses (e.g., α-terpineol + phenyl isocyanate) .
  • Amide coupling : Using coupling agents like EDCI/HOBt for the methylthiophene-2-amido group, followed by purification via column chromatography .
  • Critical parameters : Temperature control (20–25°C for isocyanate reactions), solvent selection (chloroform for solubility), and purification via TLC or HPLC to ensure >95% purity .

Q. What characterization techniques are essential to confirm the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : Assign peaks for the 4-fluorophenyl group (δ 7.1–7.3 ppm for aromatic protons) and cyclohexyl carbamate (δ 4.5–5.0 ppm for carbamate NH) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • X-ray crystallography : Resolve conformational ambiguities (e.g., cyclohexyl ring puckering) using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this carbamate derivative?

Contradictions may arise from:

  • Solubility variations : Use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent effects in assays .
  • Metabolic instability : Perform stability studies in liver microsomes (e.g., mouse/human) to identify labile groups (e.g., carbamate hydrolysis) .
  • Target selectivity : Employ computational docking (AutoDock Vina) to compare binding affinities with off-target receptors (e.g., cytochrome P450 isoforms) .

Q. What experimental strategies optimize the yield of the carbamate moiety during synthesis?

  • Reaction optimization : Use a 1.2:1 molar ratio of isocyanate to alcohol to minimize side reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate carbamate formation, as seen in analogous syntheses .
  • In-situ monitoring : Employ FTIR to track the disappearance of the isocyanate peak (~2270 cm⁻¹) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Simulate binding to DPP-IV or kinase targets using AMBER/CHARMM force fields to assess stability of the 4-fluorophenyl group in hydrophobic pockets .
  • QSAR analysis : Correlate substituent effects (e.g., methylthiophene vs. phenyl) with IC₅₀ values from enzyme inhibition assays .

Methodological Challenges and Solutions

Q. What are the challenges in resolving crystallographic disorder in the cyclohexyl ring, and how are they addressed?

  • Disorder management : Refine occupancy ratios (e.g., 55:45 for disordered C10 in analogous carbamates) using SHELXL’s PART instruction .
  • Validation : Cross-validate with Hirshfeld surface analysis to confirm hydrogen bonding (e.g., N–H···O interactions) .

Q. How do researchers validate the purity of intermediates in multi-step syntheses?

  • Analytical hierarchy :
StepTechniqueCritical Parameters
Amide couplingHPLC (C18 column)Retention time ±0.1 min
Carbamate formationTLC (hexane:EtOAc 3:1)Rf = 0.4–0.5
Final productHRMS + ¹³C NMRMolecular ion + carbon count
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed carbamates) .

Data Interpretation and Reproducibility

Q. How should researchers interpret conflicting NMR data for the methylthiophene moiety?

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may deshield protons by 0.2–0.3 ppm .
  • Dynamic effects : Perform variable-temperature NMR to detect conformational exchange broadening (e.g., cyclohexyl ring flipping) .

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Standardization : Pre-treat cell lines with 0.5% FBS for 24 hr before dosing to minimize serum protein binding .
  • Positive controls : Include known DPP-IV inhibitors (e.g., sitagliptin) to validate assay conditions .

Structural and Functional Insights

Q. How does the 4-fluorophenyl group influence the compound’s pharmacokinetic profile?

  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation, extending half-life (t₁/₂ > 6 hr in murine models) .
  • LogP modulation : The fluorophenyl group increases logP by ~0.5 units, enhancing blood-brain barrier permeability in neuroprotection studies .

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